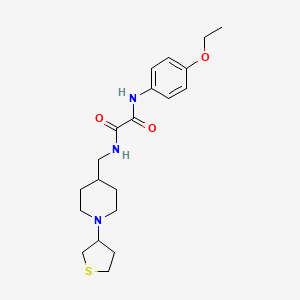

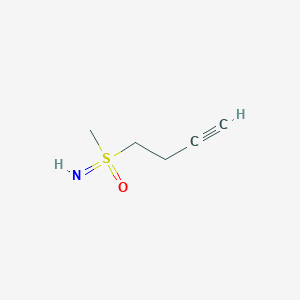

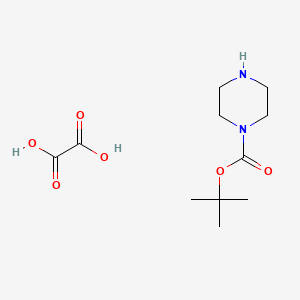

![molecular formula C7H3BrF3N3 B2493189 2-溴-7-(三氟甲基)-[1,2,4]三唑并[1,5-a]吡啶 CAS No. 1397287-53-4](/img/structure/B2493189.png)

2-溴-7-(三氟甲基)-[1,2,4]三唑并[1,5-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, closely related to the compound of interest, has been achieved through different methods, including phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, allowing for the convenient construction of the triazolopyridine skeleton through direct metal-free oxidative N-N bond formation. This process is characterized by short reaction times and high yields (Zheng et al., 2014). Another approach involves bromine-mediated oxidative cyclization for the synthesis of triazolopyridines with distinct substituents, further diversified through reactions like Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

Molecular Structure Analysis

The molecular structure of triazolopyridines can be elucidated through various spectroscopic techniques, including X-ray diffraction, which confirms the placement of substituents and the overall geometry of the compound. These structures tend to exhibit stability and versatility, making them valuable for further chemical modifications and applications (Tang et al., 2014).

Chemical Reactions and Properties

Triazolopyridines participate in a variety of chemical reactions, including substitution, annulation, and rearrangement reactions. These compounds are reactive towards electrophiles and nucleophiles, allowing for a broad range of chemical transformations. Their reactivity is significantly influenced by the substituents on the triazolopyridine core, which can dictate the outcome of reactions and the stability of the products (Asensio et al., 1993).

Physical Properties Analysis

The physical properties of 2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine and related compounds, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. The presence of halogen and trifluoromethyl groups can significantly affect these properties, influencing the compound's behavior in different environments and its utility in further chemical processes (Tang et al., 2014).

Chemical Properties Analysis

The chemical properties of triazolopyridines, including acidity, basicity, and reactivity towards various reagents, are influenced by the electronic nature of the triazolopyridine core and the substituents attached to it. These properties play a crucial role in the compound's reactivity and its potential applications in synthesis and material science (Asensio et al., 1993).

科学研究应用

化学合成和结构表征

无金属合成1,2,4-三唑并[1,5-a]吡啶郑等人(2014年)的研究概述了一种无金属方法,用于合成具有生物学意义的1,2,4-三唑并[1,5-a]吡啶。这种创新方法利用苯基碘双(三氟乙酸酯)介导的分子内环化,通过直接氧化N-N键形成构建1,2,4-三唑并[1,5-a]吡啶骨架。该过程以其短反应时间和高产率而闻名,为这些结构提供了一条简化的途径 Zisheng Zheng等人,2014。

通过X射线合成和结构分析El-Kurdi等人(2021年)合成了三唑吡啶,并利用X射线衍射提供了详细的结构表征。该研究突出了利用NCS作为氯化剂合成化合物,如3-(吡啶-4-基)-[1,2,4]三唑并[4,3-a]吡啶和6-溴-3-(吡啶-4-基)-[1,2,4]三唑并[4,3-a]吡啶。这些化合物的晶体结构被详细描述,提供了有关其分子几何结构的见解 Said El-Kurdi et al., 2021。

除草应用

- 三唑吡啶衍生物的除草活性莫兰在2003年的研究探讨了取代N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物,突出了它们强大的除草性能。该研究展示了各种衍生物的合成及其在低施用率下控制广谱植被的功效。这使得这些化合物成为农业科学的重要贡献者 M. Moran, 2003。

作用机制

Target of Action

2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, also known as BTP, is a potent heterocyclic compound. It has been found to have exceptional properties in terms of molecular recognition and receptor binding

Biochemical Pathways

, it can be inferred that BTP may affect multiple biochemical pathways, leading to downstream effects on cellular functions.

Result of Action

, it can be inferred that BTP may alter the activity of its target enzymes, leading to changes in cellular processes.

安全和危害

属性

IUPAC Name |

2-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3/c8-6-12-5-3-4(7(9,10)11)1-2-14(5)13-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBFBUYSNNELQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)Br)C=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

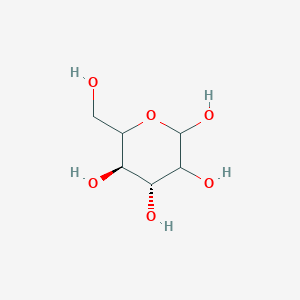

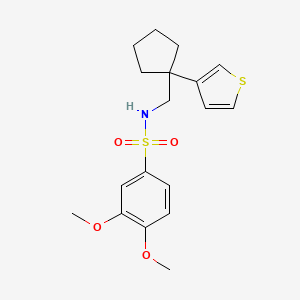

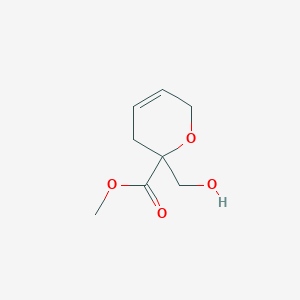

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)

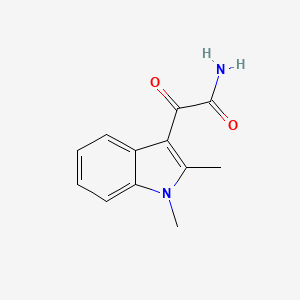

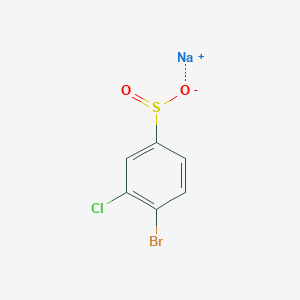

![4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2493124.png)

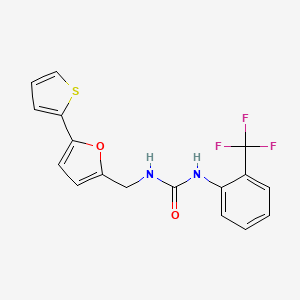

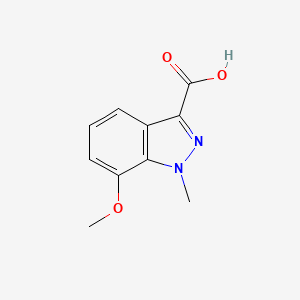

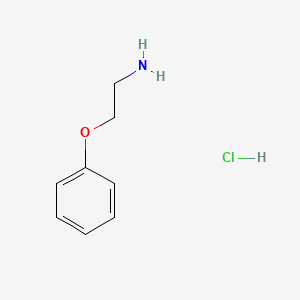

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2493129.png)